Cas no 852437-69-5 (N-cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Acetamide, N-cyclopentyl-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
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- Inchi: 1S/C20H23N5O3S/c1-27-15-8-7-13(11-16(15)28-2)20-23-22-17-9-10-19(24-25(17)20)29-12-18(26)21-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,21,26)
- InChI Key: FBLLREYKMRHJJX-UHFFFAOYSA-N
- SMILES: C(NC1CCCC1)(=O)CSC1=NN2C(C3=CC=C(OC)C(OC)=C3)=NN=C2C=C1
N-cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0892-20μmol |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-10μmol |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-3mg |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-1mg |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-100mg |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-50mg |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-2μmol |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-2mg |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-5mg |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0892-10mg |
N-cyclopentyl-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852437-69-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on N-cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
N-Cyclopentyl-2-{3-(3,4-Dimethoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-Ylsulfanyl}Acetamide: A Comprehensive Overview
N-Cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a complex organic compound with the CAS registry number 852437-69-5. This compound belongs to the class of sulfonamides and features a unique structure that combines a cyclopentyl group with a triazolopyridazine moiety. The molecule's intricate architecture makes it a subject of interest in various fields of chemical research, particularly in drug discovery and materials science.
The core structure of this compound is centered around the triazolopyridazine ring system, which is a fused bicyclic structure consisting of a pyridazine ring fused to a 1,2,4-triazole ring. This heterocyclic system is known for its aromaticity and potential for various electronic properties. The presence of the 3-(3,4-dimethoxyphenyl) substituent further enhances the compound's complexity and functionality. The methoxy groups on the phenyl ring are electron-donating groups that can influence the electronic properties of the entire molecule.
Recent studies have highlighted the potential of such heterocyclic compounds in medicinal chemistry. For instance, researchers have explored the role of triazolopyridazine derivatives in inhibiting specific enzyme targets associated with neurodegenerative diseases. The sulfanyl group (-S-) in this compound acts as a sulfur-based linker, which can facilitate interactions with biological targets. Additionally, the cyclopentyl group introduces steric bulk and hydrophobicity into the molecule, which can be advantageous in drug design for improving bioavailability and target binding affinity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the triazolopyridazine ring system through cyclization reactions and subsequent functionalization to introduce substituents such as the cyclopentyl and dimethoxyphenyl groups. Advanced techniques like microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process.
In terms of chemical properties, this compound exhibits good stability under standard laboratory conditions. However, its reactivity can be modulated by altering substituents or reaction conditions. For example, variations in substituents on the phenyl ring or modifications to the triazolopyridazine system can lead to compounds with different electronic and steric profiles.
From an applications perspective, this compound has shown promise in several areas. In drug discovery programs targeting central nervous system disorders, its unique structure has been proposed as a lead candidate for further optimization. Additionally, its electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.
Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of this compound more accurately. By employing molecular docking studies and quantum mechanical calculations, scientists can assess how this compound interacts with biological targets at an atomic level. These insights are invaluable for guiding further experimental work and refining synthetic strategies.
In conclusion, N-cyclopentyl-2-{3-(3,4-dimethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide represents a sophisticated organic molecule with significant potential in both academic research and industrial applications. Its intricate structure and versatile functional groups make it an attractive candidate for exploring new frontiers in chemical science.
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